molecular formula C7H13N3OS2 B14902897 5-((2-Isopropoxyethyl)thio)-1,3,4-thiadiazol-2-amine

5-((2-Isopropoxyethyl)thio)-1,3,4-thiadiazol-2-amine

Cat. No.: B14902897
M. Wt: 219.3 g/mol
InChI Key: XNVWNMSRUMCAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2-Isopropoxyethyl)thio)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an isopropoxyethyl group attached to the thiadiazole ring through a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Isopropoxyethyl)thio)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-amino-1,3,4-thiadiazole with 2-isopropoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-((2-Isopropoxyethyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The isopropoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

5-((2-Isopropoxyethyl)thio)-1,3,4-thiadiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-((2-Isopropoxyethyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylthio)-1,3,4-thiadiazol-2-amine
  • 5-(Ethylthio)-1,3,4-thiadiazol-2-amine
  • 5-(Propylthio)-1,3,4-thiadiazol-2-amine

Uniqueness

5-((2-Isopropoxyethyl)thio)-1,3,4-thiadiazol-2-amine is unique due to the presence of the isopropoxyethyl group, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

Molecular Formula

C7H13N3OS2

Molecular Weight

219.3 g/mol

IUPAC Name

5-(2-propan-2-yloxyethylsulfanyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H13N3OS2/c1-5(2)11-3-4-12-7-10-9-6(8)13-7/h5H,3-4H2,1-2H3,(H2,8,9)

InChI Key

XNVWNMSRUMCAPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCSC1=NN=C(S1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.